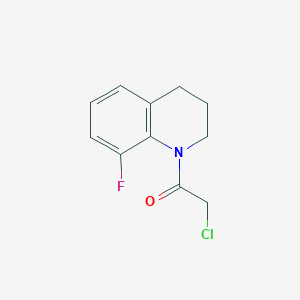
2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as 2C-FQE, is a synthetic derivative of the naturally occurring compound quinoline. It is a member of the class of compounds known as fluorinated quinolines, which are known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. 2C-FQE has been studied for its potential use in scientific research applications, such as drug discovery and development, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Cancer Research and Therapy
The compound has shown potential in cancer research, specifically in enhancing the effectiveness of cancer treatments. For example, a study demonstrated that certain chloroquine analogs, including compounds related to 2-chloro-1-(8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, can significantly sensitize tumor cell killing when combined with Akt inhibitors, which are cancer treatment drugs. This combination was effective on human breast cancer cell lines and showed minimal cytotoxicity to non-cancer cells, indicating its potential as a cancer-specific treatment (Hu, Solomon, Cañó, & Lee, 2009).
2. Synthesis and Structural Analysis
The compound has been utilized in the synthesis and structural analysis of various chemicals. For instance, research has been conducted on the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, leading to the formation of compounds including N-tert-butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline (Berger & Kerly, 1993).
3. Antimicrobial Research
Studies have been conducted on the synthesis and antimicrobial activity of novel compounds derived from 2-chloroquinoline, which includes the this compound structure. These studies found that some derivatives exhibited significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Ansari & Khan, 2017).
4. Sensor Development
The compound has been used in the development of sensors. A study designed a colorimetric fluorescent chemosensor based on pyrazoline, which includes a structure similar to this compound, for the selective detection of Zn2+ ions. This sensor demonstrated potential in live cell imaging (Kasirajan et al., 2017).
Propiedades
IUPAC Name |
2-chloro-1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-7-10(15)14-6-2-4-8-3-1-5-9(13)11(8)14/h1,3,5H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFJAHBKYAKGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

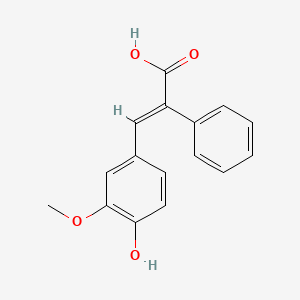

![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

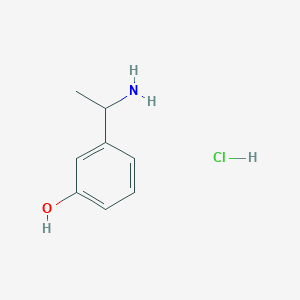
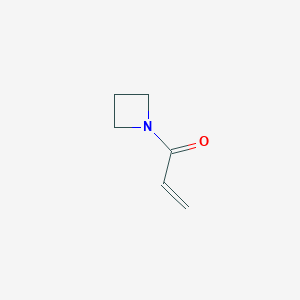
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

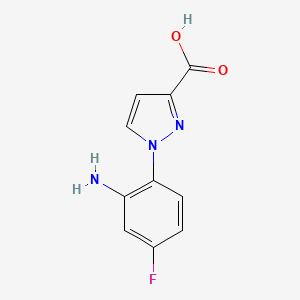
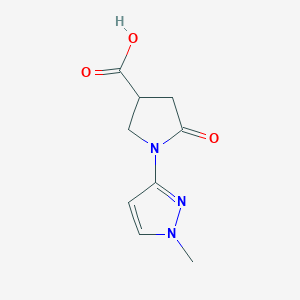

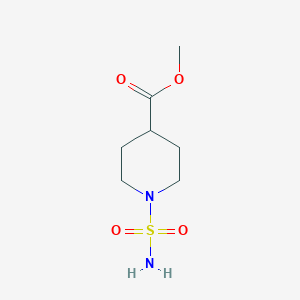
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
